(2-Bromocyclohepten-1-yl)-piperidin-1-ylmethanone
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Overview
Description
(2-Bromocyclohepten-1-yl)-piperidin-1-ylmethanone is an organic compound that features a brominated cycloheptene ring attached to a piperidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromocyclohepten-1-yl)-piperidin-1-ylmethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
(2-Bromocyclohepten-1-yl)-piperidin-1-ylmethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (2-Bromocyclohepten-1-yl)-piperidin-1-ylmethanone is not well-documented. it is likely that the compound interacts with specific molecular targets through its brominated cycloheptene and piperidinylmethanone moieties, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Bromocyclohepten-1-yl)-piperidin-1-ylmethanone is unique due to its specific combination of a brominated cycloheptene ring and a piperidinylmethanone group
Properties
CAS No. |
93308-78-2 |
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Molecular Formula |
C13H20BrNO |
Molecular Weight |
286.21 g/mol |
IUPAC Name |
(2-bromocyclohepten-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H20BrNO/c14-12-8-4-1-3-7-11(12)13(16)15-9-5-2-6-10-15/h1-10H2 |
InChI Key |
HHXJFBPOFCYAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(CC1)Br)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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